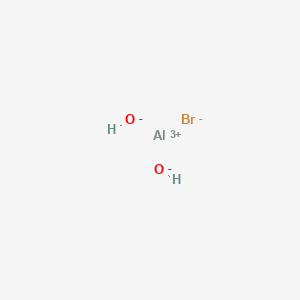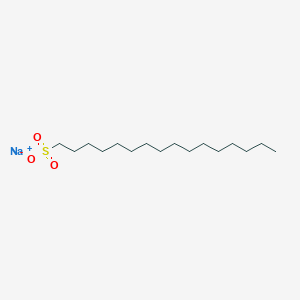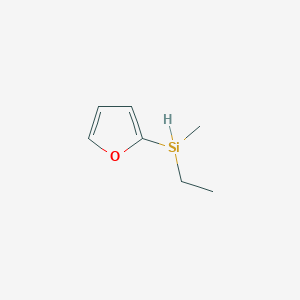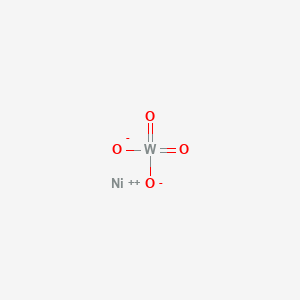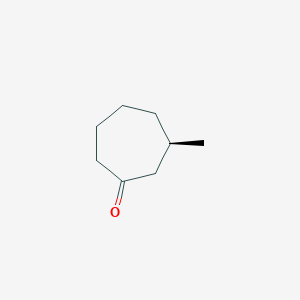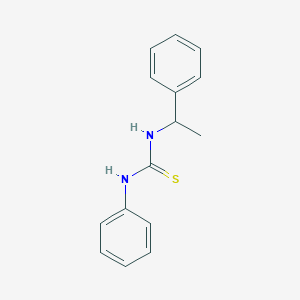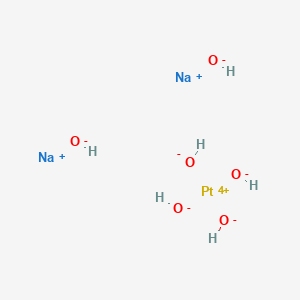
(Tetrahydro-3-furyl)methyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro-3-furyl)methyl oleate is a fatty acid ester that has been synthesized and studied for its potential use in various scientific research applications. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (Tetrahydro-3-furyl)methyl oleate is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that (Tetrahydro-3-furyl)methyl oleate has a number of interesting biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory properties and may be able to reduce inflammation in the body. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Tetrahydro-3-furyl)methyl oleate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to be relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it is not widely available and may be expensive to obtain.
Orientations Futures
There are a number of future directions that researchers could explore with regards to (Tetrahydro-3-furyl)methyl oleate. For example, further studies could be conducted to better understand the mechanism of action of this compound and how it interacts with cancer cells. Additionally, researchers could investigate the potential use of this compound in other areas of medicine, such as in the treatment of inflammatory diseases or neurodegenerative disorders.
In conclusion, (Tetrahydro-3-furyl)methyl oleate is a promising compound that has been studied for its potential use in various scientific research applications. While there is still much to learn about this compound, the research conducted so far has shown that it has interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Méthodes De Synthèse
The synthesis of (Tetrahydro-3-furyl)methyl oleate involves the reaction of oleic acid with tetrahydrofurfuryl alcohol in the presence of a catalyst. The resulting ester can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(Tetrahydro-3-furyl)methyl oleate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and may be able to inhibit the growth of certain types of cancer cells.
Propriétés
Numéro CAS |
150-81-2 |
|---|---|
Nom du produit |
(Tetrahydro-3-furyl)methyl oleate |
Formule moléculaire |
C23H42O3 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
oxolan-3-ylmethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- |
Clé InChI |
NSMHOFMBVBYNJX-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCOC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Autres numéros CAS |
150-81-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



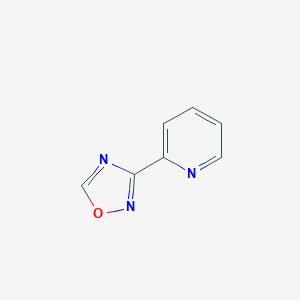
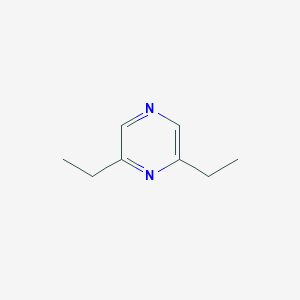
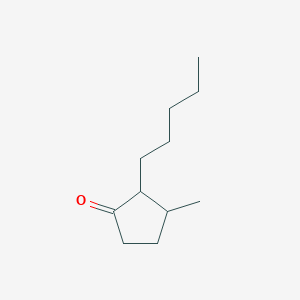
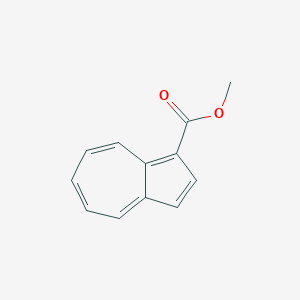
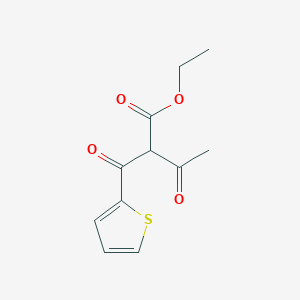
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
